Cas no 2377033-34-4 (1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid)

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid structure
2377033-34-4 structure
商品名:1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid
CAS番号:2377033-34-4
MF:C13H20N4O4
メガワット:296.322302818298
CID:6184953
PubChem ID:145913419

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27726538
    • 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid
    • 1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
    • 2580204-43-7
    • 1-{[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-7447596
    • 2377033-34-4
    • インチ: 1S/C13H20N4O4/c1-13(2,3)21-12(20)14-9-4-8(5-9)6-17-7-10(11(18)19)15-16-17/h7-9H,4-6H2,1-3H3,(H,14,20)(H,18,19)
    • InChIKey: JSXWQCYGQLFQAG-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(NC1CC(CN2C=C(C(=O)O)N=N2)C1)=O

計算された属性

  • せいみつぶんしりょう: 296.14845513g/mol
  • どういたいしつりょう: 296.14845513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 106Ų

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7447596-1.0g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
2377033-34-4 95.0%
1.0g
$914.0 2025-03-11
Enamine
EN300-7447596-0.05g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
2377033-34-4 95.0%
0.05g
$212.0 2025-03-11
1PlusChem
1P028H3Q-2.5g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylicacid
2377033-34-4 95%
2.5g
$2276.00 2024-05-23
Aaron
AR028HC2-250mg
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylicacid
2377033-34-4 95%
250mg
$647.00 2025-02-16
1PlusChem
1P028H3Q-100mg
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylicacid
2377033-34-4 95%
100mg
$454.00 2024-05-23
1PlusChem
1P028H3Q-500mg
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylicacid
2377033-34-4 95%
500mg
$944.00 2024-05-23
Enamine
EN300-7447596-0.1g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
2377033-34-4 95.0%
0.1g
$317.0 2025-03-11
Enamine
EN300-7447596-10.0g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
2377033-34-4 95.0%
10.0g
$3929.0 2025-03-11
Enamine
EN300-7447596-0.5g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
2377033-34-4 95.0%
0.5g
$713.0 2025-03-11
Enamine
EN300-7447596-2.5g
1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
2377033-34-4 95.0%
2.5g
$1791.0 2025-03-11

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid 関連文献

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acidに関する追加情報

Research Brief on 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid (CAS: 2377033-34-4)

The compound 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid (CAS: 2377033-34-4) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a cyclobutylmethyltriazole core and a tert-butoxycarbonyl (Boc) protected amine, makes it particularly valuable in medicinal chemistry. Researchers have exploited this scaffold to develop inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study demonstrated its efficacy as a precursor in the synthesis of selective kinase inhibitors, showing promising activity in preclinical models of rheumatoid arthritis.

Advanced synthetic methodologies have been developed to optimize the production of this compound. A notable 2024 publication in the Journal of Medicinal Chemistry described a streamlined three-step synthesis route starting from commercially available 3-aminocyclobutanecarboxylic acid, achieving an overall yield of 68% with high purity (>99%). This advancement addresses previous challenges related to scalability and cost-effectiveness, positioning the compound as a more accessible building block for pharmaceutical research.

From a pharmacological perspective, the compound's unique combination of a rigid cyclobutyl ring and flexible triazole-carboxylic acid moiety has shown exceptional binding properties. Computational docking studies reveal that this structural motif can effectively interact with both polar and hydrophobic regions of target proteins. This dual-binding capability has been leveraged in the design of novel proteolysis targeting chimeras (PROTACs), where the compound serves as a linker between target protein binders and E3 ubiquitin ligase recruiters.

Emerging applications extend beyond traditional small molecule therapeutics. Recent work published in ACS Chemical Biology (2024) demonstrated the compound's utility in developing antibody-drug conjugates (ADCs). The carboxylic acid functionality allows for facile conjugation to monoclonal antibodies, while the Boc-protected amine provides a handle for further modification. This approach has shown improved stability and pharmacokinetic profiles compared to conventional ADC linkers.

Safety and toxicological assessments of this compound have progressed significantly. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study conducted in 2023 revealed favorable properties, including good metabolic stability in human liver microsomes (t1/2 > 120 minutes) and low cytotoxicity (CC50 > 100 μM in HEK293 cells). These characteristics support its continued development as a pharmaceutical intermediate.

Looking forward, researchers anticipate expanded applications of 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid in targeted drug delivery systems and as a cornerstone for fragment-based drug discovery. Its unique chemical space, bridging medium-sized rings and heterocyclic systems, offers untapped potential for addressing challenging biological targets. Ongoing structure-activity relationship studies aim to further optimize its physicochemical properties while maintaining its advantageous biological profile.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.